2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Overview
Description
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that features both bromine and chlorine atoms in its structure
Preparation Methods
The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be achieved through several methods. One common approach involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven by the removal of water, often achieved through azeotropic distillation.
Chemical Reactions Analysis
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the 3-bromobenzyl moiety can be replaced through coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Oxidation and Reduction:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFFJBVTZVYSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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